molecular formula C10H7ClOS B6380619 3-Chloro-5-(thiophen-3-yl)phenol, 95% CAS No. 1261891-74-0

3-Chloro-5-(thiophen-3-yl)phenol, 95%

Cat. No. B6380619
CAS RN: 1261891-74-0
M. Wt: 210.68 g/mol
InChI Key: RCAZIGPBPHVNKF-UHFFFAOYSA-N
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Description

3-Chloro-5-(thiophen-3-yl)phenol, 95% (3-C5T) is a chemical compound with a wide range of applications in the scientific and research communities. It is a highly reactive compound that has been used for decades in a variety of laboratory experiments and research studies. 3-C5T is a colorless, crystalline solid with a melting point of approximately 130°C. It is insoluble in water, but soluble in most organic solvents. 3-C5T is an important intermediate in the synthesis of various organic compounds and is used in the production of pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

3-Chloro-5-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions. 3-Chloro-5-(thiophen-3-yl)phenol, 95% is also used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridine, quinoline, and thiophene, which are important in the synthesis of drugs and other organic compounds. Additionally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% is used in the synthesis of polymers and in the preparation of monomers for the production of plastics.

Mechanism of Action

3-Chloro-5-(thiophen-3-yl)phenol, 95% is a highly reactive compound and acts as a catalyst in organic reactions. It is a strong electrophile and is capable of reacting with a variety of nucleophiles. It can react with both alkyl and aryl halides to form ethers. It can also react with alcohols to form ethers or esters. Additionally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% can react with amines to form amides, and with carboxylic acids to form esters.
Biochemical and Physiological Effects
3-Chloro-5-(thiophen-3-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of certain bacteria. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(thiophen-3-yl)phenol, 95% has a number of advantages for laboratory experiments. It is a highly reactive compound, which makes it ideal for use in a variety of organic reactions. It is also relatively inexpensive and readily available. However, 3-Chloro-5-(thiophen-3-yl)phenol, 95% can be toxic and should be handled with care. Additionally, it can be difficult to control the reaction rate and yields when using 3-Chloro-5-(thiophen-3-yl)phenol, 95% in organic reactions.

Future Directions

There are a number of potential future directions for the use of 3-Chloro-5-(thiophen-3-yl)phenol, 95% in scientific research. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. Additionally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% could be used in the synthesis of polymers and monomers for the production of plastics. It could also be used in the development of new drugs and treatments for a variety of diseases and conditions. Finally, 3-Chloro-5-(thiophen-3-yl)phenol, 95% could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

3-Chloro-5-(thiophen-3-yl)phenol, 95% can be synthesized by a number of different methods. The most common method is the Williamson ether synthesis, which involves the reaction of a haloalkane with an alcohol. In this method, 3-chloro-5-thiophen-3-ylphenol is formed by the reaction of 3-chloro-5-thiophen-3-yl alcohol with an alkyl halide. Another method for the synthesis of 3-Chloro-5-(thiophen-3-yl)phenol, 95% is the reaction of 3-chloro-5-thiophen-3-yl alcohol with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction of 3-chloro-5-thiophen-3-yl alcohol with an alkyl halide in the presence of a Lewis acid such as boron trifluoride or zinc chloride can also be used to synthesize 3-Chloro-5-(thiophen-3-yl)phenol, 95%.

properties

IUPAC Name

3-chloro-5-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAZIGPBPHVNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685822
Record name 3-Chloro-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(thiophen-3-YL)phenol

CAS RN

1261891-74-0
Record name 3-Chloro-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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